molecular formula C10H16ClNO3S B1411859 3-(4-Methoxybenzenesulfonyl)-propylamine hydrochloride CAS No. 2205383-81-7

3-(4-Methoxybenzenesulfonyl)-propylamine hydrochloride

Cat. No.: B1411859
CAS No.: 2205383-81-7
M. Wt: 265.76 g/mol
InChI Key: UFRRXFRWYQGVCH-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzenesulfonyl)-propylamine hydrochloride is an organic compound that features a sulfonyl group attached to a methoxybenzene ring, which is further connected to a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzenesulfonyl)-propylamine hydrochloride typically involves the reaction of 4-methoxybenzenesulfonyl chloride with propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the synthesis may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzenesulfonyl)-propylamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various sulfonamide derivatives, while oxidation and reduction can lead to different sulfonyl or amine compounds.

Scientific Research Applications

3-(4-Methoxybenzenesulfonyl)-propylamine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzenesulfonyl)-propylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methoxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzenesulfonyl chloride
  • 3-Methoxybenzenesulfonyl chloride
  • 4-Nitrobenzenesulfonyl chloride
  • 4-Methylbenzylsulfonyl chloride

Uniqueness

3-(4-Methoxybenzenesulfonyl)-propylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propylamine chain differentiates it from other sulfonyl compounds, providing unique opportunities for chemical modifications and applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfonylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S.ClH/c1-14-9-3-5-10(6-4-9)15(12,13)8-2-7-11;/h3-6H,2,7-8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRRXFRWYQGVCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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